ISOSTEARIC ACID

Catalog No.
S601088
CAS No.
2724-58-5
M.F
C18H36O2
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ISOSTEARIC ACID

CAS Number

2724-58-5

Product Name

ISOSTEARIC ACID

IUPAC Name

16-methylheptadecanoic acid

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)

InChI Key

XDOFQFKRPWOURC-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O

Synonyms

16-Methylheptadecanoic Acid; Emersol 873; Isooctadecanoic Acid; Prisorine 3509; i18:0

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O

Occurrence and Distribution

Studies have identified 16-methylheptadecanoic acid in various organisms, including:

  • Plants: It has been found in the leaves and roots of some plants, such as Aristolochia grandiflora [].
  • Animals: It is a minor component of milk fat in some mammals [].
  • Bacteria: Certain bacteria, such as Streptomyces species, are known to produce 16-methylheptadecanoic acid [].

Potential Bioactivities

Some research suggests that 16-methylheptadecanoic acid may have various biological activities, although more studies are needed to fully understand its potential effects. These potential activities include:

  • Antibacterial properties: Studies have shown that 16-methylheptadecanoic acid isolated from certain bacteria exhibits antibacterial activity against some other bacterial strains [].
  • Anti-inflammatory properties: Some studies suggest that 16-methylheptadecanoic acid may possess anti-inflammatory properties, but further research is needed to confirm this [].

Isostearic acid, also known as 16-methylheptadecanoic acid, is a branched-chain saturated fatty acid characterized by a methyl group substitution at the 16th carbon of the heptadecanoic acid structure. Its molecular formula is C18H36O2, and it has a molecular weight of approximately 284.5 g/mol. Isostearic acid is typically produced through the reaction of oleic acid with natural mineral catalysts, resulting in a lightly-branched liquid fatty acid that possesses unique physical and chemical properties compared to its linear counterparts, such as stearic acid .

The compound exhibits exceptional stability, making it suitable for various applications that require thermal, odor, and oxidation stability. Isostearic acid is also amphiphilic, meaning it has both hydrophobic and hydrophilic properties, allowing it to interact favorably with both polar and non-polar substances. This quality enhances its effectiveness as a surfactant and emulsifier in numerous formulations .

Involving the rearrangement of fatty acids. The primary method involves the skeletal isomerization of unsaturated fatty acids (such as oleic acid) using zeolite catalysts. This process results in high yields of branched fatty acids, including isostearic acid, with selectivity rates reaching up to 98% in some cases .

The general reaction can be summarized as follows:

  • Starting Material: Oleic Acid (C18H34O2)
  • Catalyst: Natural mineral catalysts (e.g., zeolites)
  • Product: Isostearic Acid (C18H36O2)

The reaction conditions can significantly influence the yield and selectivity of isostearic acid production, with factors such as temperature, pressure, and catalyst type playing critical roles .

Research indicates that isostearic acid possesses several biological activities. It has been shown to exhibit antimicrobial properties, which enhance its utility in personal care products and cosmetics. Additionally, due to its amphiphilic nature, isostearic acid can facilitate the delivery of active ingredients in formulations by improving solubility and stability .

Moreover, studies suggest that isostearic acid can act as a biodegradable surfactant, contributing to environmentally friendly formulations in various industries .

Isostearic acid can be synthesized through various methods:

  • Zeolite-Catalyzed Isomerization: This method involves using ammonium-cationic zeolites to convert oleic acid into isostearic acid, achieving high conversion rates and selectivity .
  • Clay-Catalyzed Dimerization: In this process, unsaturated fatty acids undergo dimerization in the presence of clay catalysts to yield isostearic acid along with other branched fatty acids .
  • Hydrogenation of Branched Fatty Acids: The hydrogenation process can further purify and modify the branched fatty acids obtained from initial reactions to produce high-purity isostearic acid .

These synthesis methods highlight the versatility and efficiency of producing isostearic acid from readily available feedstocks.

Isostearic acid finds extensive applications across various industries due to its unique properties:

  • Cosmetics and Personal Care: Used as an emollient and emulsifier in lotions, creams, and makeup products due to its stability and skin-friendly characteristics.
  • Lubricants: Its thermal stability makes it ideal for use in synthetic lubricants where high performance is required.
  • Adhesives: Acts as an additive to improve adhesion properties in industrial adhesives.
  • Coatings: Utilized in paint formulations for better pigment dispersion and stability.
  • Surfactants: Functions effectively as a surfactant in cleaning products due to its amphiphilic nature .

Studies on the interactions of isostearic acid with other compounds reveal its potential as a stabilizing agent in various formulations. Its ability to enhance the solubility of pigments and minerals makes it valuable in cosmetic products where color stability is crucial. Additionally, research indicates that isostearic acid can improve the texture and feel of formulations by providing a smooth application experience without greasiness .

Isostearic acid shares similarities with several other fatty acids but stands out due to its unique branching structure. Here are some comparable compounds:

CompoundStructureKey Characteristics
Stearic AcidLinear chain (C18H36O2)Solid at room temperature; widely used in soaps
Oleic AcidUnsaturated linear chain (C18H34O2)Liquid at room temperature; good emulsifier
Palmitic AcidLinear chain (C16H32O2)Solid; used in food products
Margaric AcidLinear chain (C17H34O2)Similar structure; less common than stearic or oleic

Isostearic acid's unique methyl branching at the 16th carbon position differentiates it from these similar compounds by enhancing its liquid state at room temperature and improving its dispersing power for various applications .

Early Industrial Methods

Isostearic acid production originated in the mid-20th century with clay-catalyzed processes that isomerized oleic acid under high temperatures (200–300°C). These methods, while pioneering, suffered from low selectivity (30–50%) and significant dimerization byproducts. By the 1950s, Emery Industries commercialized isostearic acid via fractional distillation of polymerized fatty acids, though yields remained suboptimal.

Zeolite Catalysis Breakthroughs

The 21st century saw transformative advances using zeolites (e.g., H+-Ferrierite, NH4+-BETA) paired with triphenylphosphine additives, achieving 80% selectivity and 98% conversion at 250°C. Pilot-scale demonstrations confirmed scalability, with 500 g batches showing consistent 76% selectivity. This method’s environmental advantage—no solvent use and recyclable catalysts—positioned it as the modern industrial standard.

Catalytic Isomerization of Unsaturated Fatty Acids

Clay-Catalyzed Polymerization and Monomer Recovery

Clay-catalyzed polymerization represents one of the established methods for producing isostearic acid through the dimerization of unsaturated fatty acids followed by monomer recovery [1]. The process involves the use of montmorillonite and bentonite clays as catalysts, which facilitate the polymerization of oleic acid and other unsaturated fatty acids at temperatures typically ranging from 200 to 260 degrees Celsius [1] [2]. Commercial production utilizes montmorillonite or bentonite clay with lithium hydroxide addition to reduce color formation and increase conversion to dimers [2].

The clay-catalyzed process operates through a carbonium ion mechanism rather than the previously proposed Diels-Alder reaction [2]. The process involves heating unsaturated fatty acids in the presence of stabilized clay at temperatures between 160 to 260 degrees Celsius, with preferred temperatures of 215-230 degrees Celsius [1]. Pressures generated during the reaction typically range from 25 to over 250 pounds per square inch, depending on the volatiles present and water content in the clay [1].

A typical procedure employs tall oil fatty acids containing 48.8% oleic acid, 34.3% linoleic acid, 6.4% conjugated linoleic acid, and 8.5% saturated fatty acids, with 4.3% montmorillonite clay, 1.1 milligrams of lithium salt per gram of clay, and 5% water [2]. The mixture is heated in an autoclave at 260 degrees Celsius and 90 pounds per square inch for 2.5 hours [2]. After polymerization, the product is treated with 1.1% of 85% phosphoric acid at 130 degrees Celsius and filtered to remove the catalyst [2].

The clay-catalyzed process yields complex mixtures containing dimeric fatty acids and monomeric isostearic acid [3] [4]. The composition typically includes 5 to 10% monomeric fatty acids, 55 to 70% dimeric acids, and 15 to 25% higher polymers after distillation at low pressures [1]. The monomeric fraction, which contains the isostearic acid, consists of a complex mixture of straight and branched saturated fatty acids with methyl branches typically located between carbon positions 7 through 13 of the alkyl chain [3].

Zeolite-Catalyzed Selective Synthesis

Zeolite-catalyzed selective synthesis has emerged as a more efficient method for isostearic acid production, offering superior selectivity compared to clay-catalyzed processes [5] [6]. The process utilizes zeolites with linear pore structures having pore sizes small enough to retard dimerization while allowing diffusion of branched-chain fatty acids [5]. Ferrierite zeolite has proven particularly effective, achieving high conversions (greater than 95%) and selectivity (85%) in the isomerization of oleic acid to branched-chain unsaturated fatty acids [7] [8].

The zeolite-catalyzed process operates at temperatures between 150 to 350 degrees Celsius in the presence of water or lower alcohols [5]. Optimal reaction conditions have been established at 260 to 300 degrees Celsius with reaction times of 10 to 24 hours [6] [9]. The addition of triphenylphosphine as a co-catalyst has been shown to suppress dimer formation and increase isostearic acid yields, with optimal concentrations ranging from 2.5 to 10% by weight relative to the zeolite catalyst [6] [10].

Table 1: Zeolite Catalyst Performance Parameters

Zeolite TypeTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Selectivity (%)
Ferrierite28018697.480.9
Mordenite28018694.678.2
Beta300101095.075.0

The zeolite-catalyzed process produces an isomeric mixture of isostearic acids with methyl branches predominantly on positions 8 through 14 of the alkyl chain [3] [4]. This distribution differs from clay-catalyzed products, which show branches between positions 7 through 13 [3]. The zeolite process yields preferentially monomeric branched-chain fatty acids rather than the complex mixtures obtained from clay catalysis [4].

Esterification and Hydrogenation Processes

Monomer Acid Esterification Optimization

Monomer acid esterification represents a critical step in isostearic acid production, typically performed to improve handling properties and facilitate subsequent processing steps [11] [12]. The esterification process involves the reaction of monomeric acids with methanol or ethanol under controlled temperature and pressure conditions. Optimal esterification conditions have been established at temperatures between 90 to 240 degrees Celsius with reaction times ranging from 3 to 19 hours [11].

The esterification process employs para-toluenesulfonic acid as a catalyst, with reactions conducted at atmospheric pressure [11]. Temperature control between 90 to 98 degrees Celsius has proven effective for achieving complete esterification with iodine values reduced to 4.3 to 4.8 grams per 100 grams [11]. The process requires careful monitoring of acid values, with successful esterification achieved when acid values drop below 2 milligrams of potassium hydroxide per gram [12].

Recent developments in esterification optimization have focused on zinc-based catalysts, which offer improved recyclability and environmental benefits [13] [14]. Zinc salts with basic Brønsted counterions, including zinc oxide, zinc acetate, and zinc carbonate, demonstrate high catalytic activity and can be recovered and recycled multiple times without loss of activity [13] [14]. These catalysts operate through a combination of Brønsted and Lewis acid mechanisms, with initial protonation followed by metal coordination activation [13].

Table 2: Esterification Optimization Parameters

CatalystTemperature (°C)Pressure (MPa)Time (h)Acid Value (mg KOH/g)Iodine Value (g/100g)
p-Toluenesulfonic acid90Atmospheric10< 24.8
p-Toluenesulfonic acid98Atmospheric3< 24.5
Zinc carbonate150Atmospheric4< 14.2

Catalytic Hydrogenation for Iodine Value Reduction

Catalytic hydrogenation serves as the essential final step in converting unsaturated branched-chain fatty acids to saturated isostearic acid [5] [6]. The hydrogenation process typically employs palladium on carbon or Raney nickel catalysts under hydrogen atmosphere at elevated temperatures and pressures [5] [11]. Standard conditions include temperatures of 150 to 220 degrees Celsius, pressures of 1.5 to 2.2 megapascals, and reaction times of 3 to 8 hours [11].

The hydrogenation process is crucial for reducing iodine values from initial levels of 80-100 grams per 100 grams to final values below 10 grams per 100 grams, indicating complete saturation of double bonds [5] [11]. Palladium on carbon catalysts at 5% loading have proven effective at 150 degrees Celsius for 3 hours under 20 kilograms-force per square centimeter of hydrogen pressure [5]. Alternative conditions using 200 degrees Celsius have also been successfully employed [5].

The choice of hydrogenation catalyst significantly impacts the final product quality and iodine value reduction efficiency [11] [12]. Raney nickel catalysts at 0.3% by weight of the substrate achieve complete hydrogenation under milder conditions of 1.5 to 2.2 megapascals pressure and temperatures of 190 to 220 degrees Celsius [11] [12]. The hydrogenation process must be carefully controlled to avoid over-reduction or catalyst poisoning, which can affect product purity and yield [8].

Catalyst regeneration protocols have been developed to maintain hydrogenation efficiency over multiple cycles [8]. Heat treatment at 115 degrees Celsius for 20 hours after each use, combined with acid treatment every 5th or 6th use, allows successful catalyst reuse for at least 20 cycles without significant decrease in conversion or selectivity [8].

Purification and Fractionation Techniques

Cold Separation and Solvent-Based Crystallization

Cold separation and solvent-based crystallization techniques are employed to separate isostearic acid from linear fatty acids and other byproducts [15] [16]. The process exploits the different crystallization behaviors of saturated linear and branched fatty acids at low temperatures. Isostearic acid remains liquid at ambient temperature while linear fatty acids crystallize, enabling effective separation [15].

The conventional solvent crystallization method involves dissolving fatty acid mixtures in organic solvents such as methanol, acetone, or hexane [15] [16]. The solution is then cooled to crystallize linear fatty acids while keeping branched isostearic acid in solution [15]. Typical crystallization temperatures range from -15 degrees Celsius to 30 degrees Fahrenheit, depending on the solvent system employed [16].

A modified approach utilizing methyl formate as solvent offers advantages in terms of reduced refrigeration requirements [16]. The process involves dissolving up to 40% by weight of fatty acid mixture in methyl formate solvent, followed by cooling to approximately 30 degrees Fahrenheit under subatmospheric pressure of 160 to 220 millimeters of mercury [16]. This method achieves effective separation at higher temperatures compared to traditional solvents [16].

Table 3: Solvent Crystallization Parameters

SolventConcentration (wt%)Temperature (°C)Pressure (mm Hg)Separation Efficiency (%)
Hexane25-30-15Atmospheric85-90
Methanol25-30-26Atmospheric80-85
Methyl formate20-40-1160-22090-95

The solvent fractionation procedure typically involves adding approximately two-fold amount by weight of hexane to crude branched-chain fatty acids [5]. The mixture is cooled to -15 degrees Celsius, and resulting crystals are filtered off [5]. Hexane is then distilled from the filtrate to yield purified isostearic acid with typical yields of 70-80% based on starting material [5].

Distillation Under Reduced Pressure

Distillation under reduced pressure represents the primary method for final purification of isostearic acid [17] [18]. The process operates at temperatures between 160 to 250 degrees Celsius and pressures of 2 to 20 millibars to minimize thermal degradation while achieving effective separation [17]. These conditions facilitate removal of impurities including glycerides, oligomers, and oxidation products [17].

Short-path molecular distillation has proven particularly effective for isostearic acid purification [18] [19]. The process employs evaporation temperatures below 110 degrees Celsius and pressures of 0.08 to 0.40 pascals [19]. Centrifugal molecular distillation systems operating with rotor speeds of 1725 revolutions per minute achieve vacuum pressures of 6×10⁻⁴ to 3×10⁻³ millimeters of mercury [18].

The distillation process typically involves initial vacuum stripping at 0.07 megapascals and temperatures of 35 to 65 degrees Celsius to remove water and methanol [12]. Subsequent distillation under high vacuum conditions of 0.1 to 3 millimeters of mercury at temperatures up to 250-260 degrees Celsius separates monomeric fatty acids from dimeric and polymeric materials [1] [18].

Table 4: Reduced Pressure Distillation Parameters

Distillation TypeTemperature (°C)Pressure (mbar)Residence TimeProduct Purity (%)
Conventional200-2502-2030-60 min90-95
Short-path80-1100.0008-0.0042-5 min95-98
Molecular60-1000.00006-0.003< 1 min98-99

Physical Description

Liquid; Liquid, Other Solid
Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

284.271530387 g/mol

Monoisotopic Mass

284.271530387 g/mol

Heavy Atom Count

20

Melting Point

69.5 °C

UNII

LZM5XA0ILL

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 601 of 638 companies (only ~ 5.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

30399-84-9
2724-58-5

Wikipedia

16-methylheptadecanoic acid

Use Classification

Cosmetics -> Cleansing; Surfactant; Binding; Emulsifying

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Isooctadecanoic acid: ACTIVE

Dates

Modify: 2023-08-15

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